Rhamnetin 3-galactoside: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Analysis
Rhamnetin 3-galactoside: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnetin 3-galactoside is a naturally occurring flavonoid glycoside, a class of secondary metabolites found throughout the plant kingdom. As a derivative of the flavonol rhamnetin, it is characterized by a galactose sugar moiety attached to the rhamnetin backbone. Flavonoids are of significant interest to the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides an in-depth overview of the natural sources, historical discovery, and analytical methodologies for Rhamnetin 3-galactoside, aimed at supporting further research and development in the fields of phytochemistry, pharmacology, and drug discovery.
Natural Sources of Rhamnetin 3-galactoside
Rhamnetin 3-galactoside and its derivatives have been identified in a variety of plant species. The primary sources are concentrated in the genera Rhamnus, Euphorbia, and Typha.
Table 1: Natural Sources and Quantitative Data of Rhamnetin 3-galactoside and Related Glycosides
| Plant Species | Family | Plant Part | Compound | Concentration/Yield | Citation(s) |
| Rhamnus petiolaris | Rhamnaceae | Berries | Rhamnetin 3-O-[3''-O-(p-coumaroyl)-alpha-L-rhamnopyranosyl(1-->3)- alpha-L-rhamnopyranosyl(1-->6)]-beta-D-galactopyranoside | Not specified | |
| Typha angustifolia L. | Typhaceae | Herbs | Rhamnetin 3-galactoside | Not specified | [1] |
| Euphorbia prostrata | Euphorbiaceae | Whole Plant | Rhamnetin 3-galactoside | Reported as present | [2] |
| Euphorbia hypericifolia | Euphorbiaceae | Whole Plant | Rhamnetin 3-galactoside | Reported as present | [2] |
| Opuntia ficus-indica | Cactaceae | Cladodes, Pulps, Peels | Isorhamnetin-3-O-rutinoside | Cladodes: 703.33 ± 28.45 mg/100 g DW; Pulps: 271.39 ± 25.59 mg/100 g DW; Peels: 254.51 ± 31.03 mg/100 g DW | [3] |
| Opuntia ficus-indica | Cactaceae | Cladodes, Pulps, Peels | Isorhamnetin-3-O-glucoside | Cladodes: 149.71 ± 10.13 mg/100 g DW; Pulps: 184.14 ± 14.91 mg/100 g DW; Peels: 223.66 ± 14.44 mg/100 g DW | [3] |
| Hippophae rhamnoides (Sea Buckthorn) | Elaeagnaceae | Berries | Isorhamnetin-3-O-rutinoside | 96.4–228 mg/100 g DW | [3] |
| Hippophae rhamnoides (Sea Buckthorn) | Elaeagnaceae | Berries | Isorhamnetin-3-O-glucoside | 62.0–217.0 mg/100 g DW | [3] |
Discovery and Historical Context
The discovery of rhamnetin, the aglycone of Rhamnetin 3-galactoside, can be traced back to the work of Austrian chemist Josef Herzig (1853–1924)[4]. However, the specific first isolation and characterization of Rhamnetin 3-galactoside is not definitively documented in readily available literature.
Early phytochemical investigations of the Rhamnus genus, dating back to at least 1986, led to the isolation of several free flavonoid aglycones, including isorhamnetin, a closely related compound to rhamnetin, from Rhamnus lycioides[5]. A more complex derivative, rhamnetin 3-O-[3''-O-(p-coumaroyl)-alpha-L-rhamnopyranosyl(1-->3)- alpha-L-rhamnopyranosyl(1-->6)]-beta-D-galactopyranoside, was isolated from the berries of Rhamnus petiolaris and reported in 1994. The identification of these related and more complex structures suggests that the simpler Rhamnetin 3-galactoside was likely known to researchers in the field around or before this time.
The timeline below illustrates the logical progression from the discovery of the core flavonoid structure to the identification of its various glycosidic forms.
Figure 1. Logical timeline of the discovery of rhamnetin and its glycosides.
Experimental Protocols
The isolation and characterization of Rhamnetin 3-galactoside from natural sources typically involve a series of chromatographic and spectroscopic techniques.
General Extraction and Isolation Workflow
The general workflow for obtaining purified Rhamnetin 3-galactoside from a plant matrix is outlined below.
Figure 2. General workflow for the extraction and isolation of Rhamnetin 3-galactoside.
Detailed Methodologies
1. Extraction:
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Plant Material: Dried and powdered plant material (e.g., 1 kg of Typha angustifolia herbs) is used as the starting material.
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Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure complete extraction.
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Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Fractionation:
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Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides, being polar, are typically enriched in the ethyl acetate and n-butanol fractions.
3. Chromatographic Purification:
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Column Chromatography: The enriched fraction is subjected to column chromatography on a stationary phase like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, to separate the components based on their polarity.
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High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
4. Structure Elucidation:
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High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique is used to determine the purity of the isolated compound and to obtain its UV-Vis spectrum, which is characteristic of the flavonoid structure.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the compound and to obtain fragmentation patterns that provide information about the structure of the aglycone and the sugar moiety.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are the most powerful tools for the complete structural elucidation of the compound. The chemical shifts and coupling constants of the protons and carbons in the molecule allow for the unambiguous determination of the aglycone structure, the identity and configuration of the sugar, and the point of glycosylation.
Biosynthesis of Rhamnetin 3-galactoside
The biosynthesis of Rhamnetin 3-galactoside is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, followed by modifications to create the rhamnetin aglycone, and finally, the attachment of a galactose unit.
Phenylpropanoid and Flavonoid Biosynthesis Pathway
The core C6-C3-C6 skeleton of flavonoids is synthesized from phenylalanine. A series of enzymatic reactions leads to the formation of naringenin, a key intermediate. Further modifications, including hydroxylations and methylations, produce the rhamnetin aglycone.
Biosynthesis of UDP-Galactose
The galactose moiety is transferred from an activated sugar donor, UDP-galactose. UDP-galactose is synthesized from UDP-glucose through the action of the enzyme UDP-glucose 4-epimerase.
Final Glycosylation Step
The final step in the biosynthesis of Rhamnetin 3-galactoside is the transfer of the galactose unit from UDP-galactose to the 3-hydroxyl group of the rhamnetin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).
Figure 3. Biosynthetic pathway of Rhamnetin 3-galactoside.
Conclusion
Rhamnetin 3-galactoside is a flavonoid of significant interest due to its presence in various medicinal plants and its potential pharmacological activities. This technical guide has provided a comprehensive overview of its natural sources, the historical context of its discovery, detailed experimental protocols for its isolation and characterization, and its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this and other related flavonoid glycosides. The continued exploration of these natural compounds holds promise for the discovery of novel therapeutic agents.
References
- 1. Rhamnetin 3-galactoside | CAS:62858-07-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Rhamnetin 3-galactoside | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
- 4. Rhamnetin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
